![molecular formula C20H20OSi B14334127 Silane, methyldiphenyl(phenylmethoxy)- CAS No. 109629-92-7](/img/structure/B14334127.png)
Silane, methyldiphenyl(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, methyldiphenyl(phenylmethoxy)- is a chemical compound with the molecular formula C20H20OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Silane, methyldiphenyl(phenylmethoxy)- typically involves the reaction of phenylmethanol with methyldiphenylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
PhCH2OH+(Ph2MeSiH→PhCH2OSiMePh2
Industrial Production Methods
Industrial production of Silane, methyldiphenyl(phenylmethoxy)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, methyldiphenyl(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, methyldiphenyl(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethylsilane: Similar in structure but lacks the phenylmethoxy group.
Trimethylsilane: Contains three methyl groups instead of phenyl groups.
Phenylsilane: Contains only one phenyl group and lacks the methyldiphenyl structure.
Uniqueness
Silane, methyldiphenyl(phenylmethoxy)- is unique due to the presence of both phenyl and phenylmethoxy groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and stability.
Eigenschaften
109629-92-7 | |
Molekularformel |
C20H20OSi |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
methyl-diphenyl-phenylmethoxysilane |
InChI |
InChI=1S/C20H20OSi/c1-22(19-13-7-3-8-14-19,20-15-9-4-10-16-20)21-17-18-11-5-2-6-12-18/h2-16H,17H2,1H3 |
InChI-Schlüssel |
MYFMMOTVUAZKSK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.